Methyl 3-[benzoyl(2-cyanophenyl)amino]-4-chlorobenzoate
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Overview
Description
Methyl 3-[benzoyl(2-cyanophenyl)amino]-4-chlorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzoyl group, a cyanophenyl group, and a chlorobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[benzoyl(2-cyanophenyl)amino]-4-chlorobenzoate typically involves multiple steps. One common method includes the reaction of methyl 3-amino-4-chlorobenzoate with benzoyl chloride and 2-cyanophenylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. Solvent extraction and recrystallization are commonly used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[benzoyl(2-cyanophenyl)amino]-4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 3-[benzoyl(2-cyanophenyl)amino]-4-chlorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-[benzoyl(2-cyanophenyl)amino]-4-chlorobenzoate involves its interaction with specific molecular targets. The benzoyl and cyanophenyl groups can interact with enzymes and receptors, modulating their activity. The chlorobenzoate moiety may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[benzoyl(2-cyanophenyl)amino]-benzoate
- Methyl 3-[benzoyl(2-cyanophenyl)amino]-4-methylbenzoate
- Methyl 3-[benzoyl(2-cyanophenyl)amino]-4-fluorobenzoate
Uniqueness
Methyl 3-[benzoyl(2-cyanophenyl)amino]-4-chlorobenzoate is unique due to the presence of the chlorobenzoate moiety, which can influence its chemical reactivity and biological activity. This compound’s specific combination of functional groups makes it a valuable tool in various research applications.
Properties
CAS No. |
88282-17-1 |
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Molecular Formula |
C22H15ClN2O3 |
Molecular Weight |
390.8 g/mol |
IUPAC Name |
methyl 3-(N-benzoyl-2-cyanoanilino)-4-chlorobenzoate |
InChI |
InChI=1S/C22H15ClN2O3/c1-28-22(27)16-11-12-18(23)20(13-16)25(19-10-6-5-9-17(19)14-24)21(26)15-7-3-2-4-8-15/h2-13H,1H3 |
InChI Key |
DKXCYSDEXXLEFC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)N(C2=CC=CC=C2C#N)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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